

An In-depth Technical Guide to the Physical Properties of the Element Lawrencium

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Compound of Interest

Compound Name: Lawrencium

Cat. No.: B1195385

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This technical guide provides a comprehensive overview of the known and predicted physical properties of **Lawrencium** (Lr), the final member of the actinide series. Due to its extreme radioactivity and the minuscule quantities in which it can be produced, many of **Lawrencium's** physical characteristics are based on theoretical predictions, supplemented by a limited number of experimental determinations. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this unique element.

Core Physical Properties

The physical properties of **Lawrencium** are largely extrapolated from its position in the periodic table as the heavier homolog of lutetium. However, relativistic effects significantly influence its electronic structure, leading to some anomalous characteristics.

Property	Value	Status
Atomic Number	103	Experimental
Atomic Weight	(266)	Experimental
Electron Configuration	[Rn] 5f ¹⁴ 7s ² 7p ¹	Experimental & Theoretical
Melting Point	~1900 K (1627 °C)	Predicted
Boiling Point	Not Determined	-
Density	~14.4 g/cm ³	Predicted
Crystal Structure	Hexagonal Close-Packed (hcp)	Predicted
Atomic Radius	171 pm	Predicted
Ionic Radius (Lr ³⁺)	88.1 ± 0.1 pm	Experimental
1st Ionization Energy	4.96 +0.08/-0.07 eV	Experimental
2nd Ionization Energy	>13.3 eV (lower limit)	Experimental
Oxidation States	+3	Experimental

Experimental Protocols

Determination of the First Ionization Energy

The first ionization energy of **Lawrencium** was experimentally determined using the isotope ²⁵⁶Lr (half-life of 27 seconds).[1][2] The methodology involved a surface ionization process coupled with an online isotope separator (ISOL).

- Production of **Lawrencium**-256: A target of Californium-249 (²⁴⁹Cf) was bombarded with a beam of Boron-11 (¹¹B) ions from a heavy-ion linear accelerator. The nuclear reaction ²⁴⁹Cf(¹¹B, 4n)²⁵⁶Lr produced the desired **Lawrencium** isotope.[3]
- Surface Ionization: The produced ²⁵⁶Lr atoms were transported to a surface ion source. This device consists of a heated metal surface (e.g., tantalum) where atoms are adsorbed. At high temperatures, an atom can be ionized, losing an electron to the surface. The efficiency

of this process is dependent on the first ionization potential of the element and the work function of the surface material.

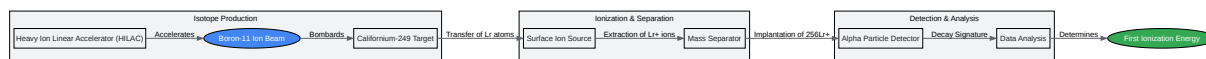
- **Isotope Separation:** The resulting Lr^+ ions were then extracted and accelerated into a mass separator, which separates ions based on their mass-to-charge ratio. This allowed for the isolation of the $^{256}\text{Lr}^+$ ions.
- **Detection and Measurement:** The separated $^{256}\text{Lr}^+$ ions were directed to a detector system that measured the rate of their arrival. By comparing the ionization efficiency of **Lawrencium** with that of other elements with known ionization potentials under the same conditions, the first ionization energy of **Lawrencium** was determined.

Determination of the Ionic Radius

The ionic radius of the Lr^{3+} ion was determined through comparative ion-exchange chromatography.^[4]

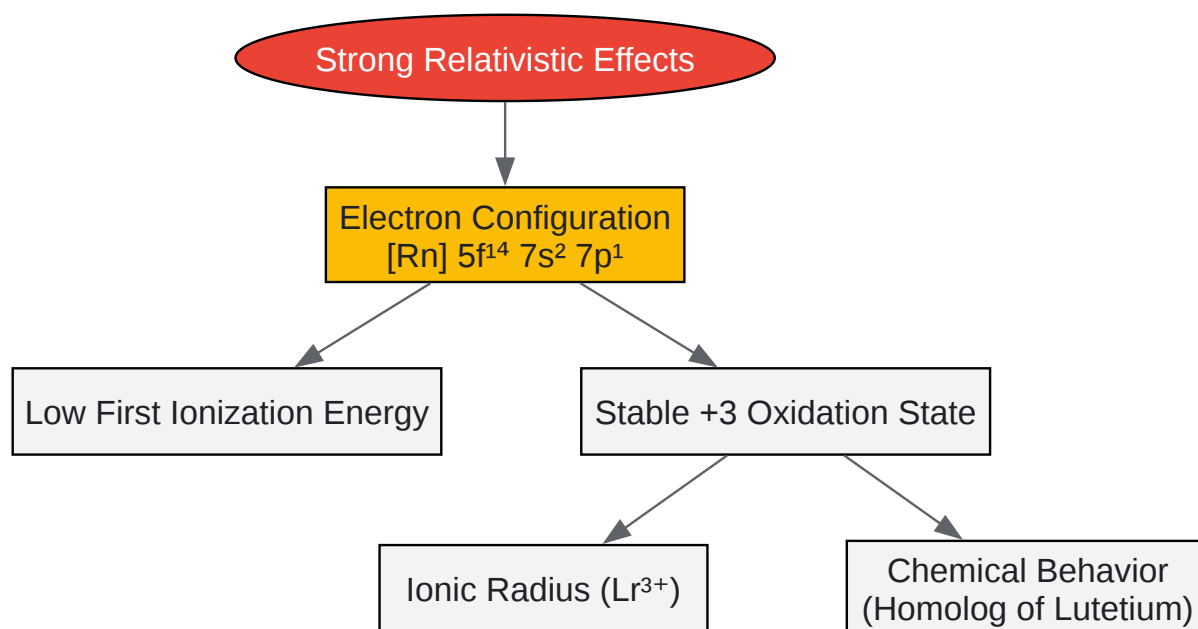
- **Production of **Lawrencium**-260:** The longer-lived isotope ^{260}Lr (half-life of 2.7 minutes) was produced by bombarding a Berkelium-249 (^{249}Bk) target with Oxygen-18 (^{18}O) ions.^[4]
- **Chromatographic Separation:** The produced **Lawrencium** atoms were dissolved to form Lr^{3+} ions in an aqueous solution. This solution was then passed through a cation-exchange resin column.
- **Elution:** An eluting agent, ammonium α -hydroxyisobutyrate, was used to selectively remove the ions from the resin. The position at which a particular ion elutes is related to its ionic radius; smaller ions with a higher charge density are held more tightly by the resin and elute later.
- **Comparative Analysis:** The elution position of Lr^{3+} was compared with the elution positions of other trivalent lanthanide ions with well-known ionic radii under the identical experimental conditions. This comparison allowed for the calculation of the ionic radius of Lr^{3+} .^[4]

Visualizations



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Caption: Experimental workflow for the determination of **Lawrencium's** first ionization energy.



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Caption: Interrelation of **Lawrencium's** electronic structure and its physical properties.

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